REACTION_CXSMILES
|
[O:1]1[CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:2]1.C1C=CN=CC=1.[FH:15].O>CCOCC>[F:15][CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:2][OH:1] |f:1.2|
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=NC=C1.F
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
The extract liquid was washed 3 times with 10 ml of 1N-sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying with anhydrous magnesium sulfate, removal of ether by vacuum distillation and distillation with Kugelrohr distillation apparatus
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(CO)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.492 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |